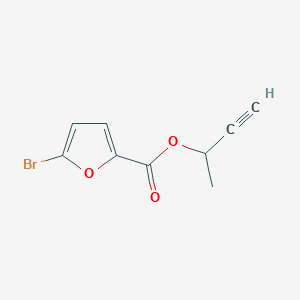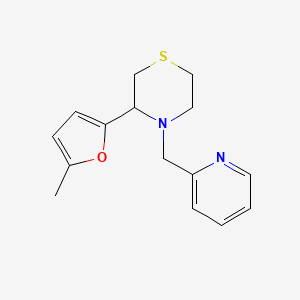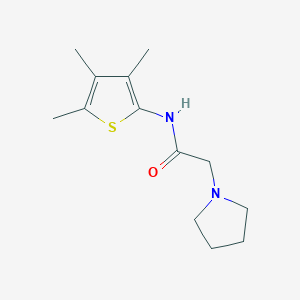
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, also known as FMHM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is not fully understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability and inhibition. This modulation of ion channels may contribute to the potential therapeutic effects of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in neurological disorders.
Biochemical and Physiological Effects:
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can enhance the activity of GABA-A receptors, increase the release of dopamine in the brain, and inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In vivo studies have shown that (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and potential therapeutic applications. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone, including:
1. Further studies to elucidate the mechanism of action of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone and its potential side effects.
2. Exploration of the potential therapeutic applications of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in other neurological disorders, such as epilepsy and anxiety disorders.
3. Investigation of the potential use of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in organic electronics and optoelectronics.
4. Development of novel synthetic methods for (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone and its derivatives.
5. Studies to optimize the pharmacokinetic properties of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone for potential drug development.
In conclusion, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone is a promising chemical compound that has gained attention in scientific research due to its potential applications in various fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications, but its high purity and stability make it a valuable tool for lab experiments.
Méthodes De Synthèse
The synthesis of (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone involves the reaction of 2-mercaptothiophenol with 7-fluoro-4-methylquinoxaline-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is purified by column chromatography to obtain (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone in high yield and purity.
Applications De Recherche Scientifique
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been investigated as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been used as a tool to study the function and regulation of ion channels in the brain. In materials science, (7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone has been explored for its potential use in organic electronics and optoelectronics.
Propriétés
IUPAC Name |
(7-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2OS/c1-16-6-7-17(14(18)13-3-2-8-19-13)12-9-10(15)4-5-11(12)16/h4-5,9,13H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTHUCKKLSIPCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)F)C(=O)C3CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-(thiolan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,4-Dimethylphenyl)morpholin-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B7586369.png)

![2-[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7586372.png)

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)


![N-[(4-hydroxyoxan-4-yl)methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide](/img/structure/B7586433.png)
![5-cyclopropyl-N-[1-(4-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7586443.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)

![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)